molecular formula C9H12Cl2N2O2 B2480988 methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride CAS No. 2089277-85-8

methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride

Cat. No. B2480988
CAS RN: 2089277-85-8
M. Wt: 251.11
InChI Key: HCPHVJODSIHWAT-UHFFFAOYSA-N
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Description

Synthesis Analysis Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride is a compound synthesized through complex organic reactions involving nucleophiles and various derivatives. The synthesis involves the reaction of corresponding hydroxy derivatives with nucleophiles under acidic or basic conditions to produce substituted pyrrolopyridinones. This method demonstrates synthetic applications to obtain derivatives and tricyclic fused structures (Goto et al., 1991).

Molecular Structure Analysis The molecular structure is often analyzed using X-ray crystallography, NMR, and computational methods, providing insights into the conformation, stereochemistry, and electronic properties of the molecule. Studies on similar pyrrolopyridine derivatives have been conducted to understand their structural characteristics and reactivity profiles (Nural et al., 2018).

Chemical Reactions and Properties These compounds participate in various chemical reactions, including nucleophilic substitutions and condensation reactions, to produce a wide range of derivatives with potential biological activities. Their reactivity is often explored in the context of synthesizing novel heterocyclic compounds with potential pharmacological applications (Vilches-Herrera et al., 2013).

Physical Properties Analysis The physical properties of this compound, such as melting point, solubility, and stability, are crucial for its handling and application in further chemical syntheses. These properties are influenced by the compound's molecular structure and can be studied through spectroscopic methods and solubility tests.

Chemical Properties Analysis The chemical properties, including acidity, basicity, reactivity towards other chemical agents, and stability under various conditions, are vital for understanding the compound's behavior in chemical reactions. The acid dissociation constants and reactivity profile provide insights into the compound's potential use in organic synthesis and pharmaceutical applications (Nural et al., 2018).

Scientific Research Applications

Synthesis and Antibacterial Properties

Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride is involved in the synthesis of various heterocyclic compounds. A notable application is its use in creating pyrrolopyridine analogs, which have demonstrated antibacterial properties. For instance, Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, derived from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, showing in vitro antibacterial activity (Toja et al., 1986).

Chemical Synthesis and Derivative Applications

In chemical synthesis, this compound plays a key role in producing various derivatives with potential applications. For example, Goto et al. (1991) demonstrated the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones using a reaction involving active methylene compounds, aromatics, alcohols, and other nucleophiles, indicating possible synthetic applications (Goto et al., 1991).

Cascade Reaction Mechanisms

In the exploration of cascade reaction mechanisms, this compound has been used to create complex molecular structures. Yin et al. (2013) reported the formation of 1,2-dihydropyridine-5,6-dicarboxylates through a cascade reaction involving primary amine, 2-butynedioate, and propargylic alcohol, with a particular focus on the formation of 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones when using methylamine (Yin et al., 2013).

Role in Pharmaceutical Research

This compound is also significant in pharmaceutical research. Chun (2007) highlighted its use in the production of fourth-generation Cefpirome, as well as in the synthesis of plant protection agents, synthetic resin, antioxidants, and plastics. Various methods for its preparation, such as the N-hydroxyphthaldiamide route and acrolein route, were also discussed, with the latter showing a promising yield of up to 87.4% (Chun, 2007).

Antihypertensive Activity

In the field of medicinal chemistry, derivatives of this compound have been investigated for potential antihypertensive activity. Kumar and Mashelker (2006) synthesized ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, which are expected to exhibit such activity (Kumar & Mashelker, 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.2ClH/c1-13-9(12)7-3-2-6-4-10-5-8(6)11-7;;/h2-3,10H,4-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPHVJODSIHWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(CNC2)C=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2089277-85-8
Record name methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride
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